Allopregna-5,16-diene-20-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

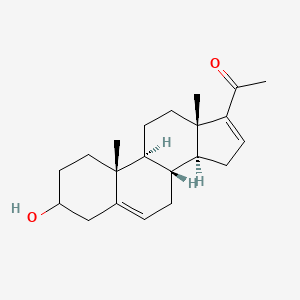

Allopregna-5,16-diene-20-one, also known as this compound, is a useful research compound. Its molecular formula is C21H30O2 and its molecular weight is 314.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical and Biological Properties

Chemical Structure:

- Molecular Formula: C21H30O2

- Molecular Weight: 314.5 g/mol

Allopregna-5,16-diene-20-one is a derivative of progesterone and exhibits properties that are significant in both endocrine functions and neuroactive roles. It is known to interact with GABA_A receptors, influencing neurotransmission and providing potential therapeutic effects.

Neuropharmacology

This compound has been studied for its neuroactive properties:

- GABAergic Modulation: It enhances GABA_A receptor activity, which is crucial for inhibitory neurotransmission in the brain. This property suggests potential applications in treating anxiety disorders and epilepsy by modulating neuronal excitability .

- Ethanol Sensitivity: Research indicates that this compound may alter sensitivity to ethanol by affecting GABAergic transmission, which could have implications for understanding alcohol use disorders .

Endocrinology

The compound is involved in various hormonal pathways:

- Anabolic Effects: this compound exhibits anabolic properties similar to other anabolic steroids. It has been investigated for its potential use in treating muscle-wasting diseases by promoting protein synthesis and nitrogen retention .

- Hormonal Regulation: It plays a role in the synthesis of other steroids and may influence reproductive health and hormone balance .

Therapeutic Uses

The therapeutic potential of this compound includes:

- Muscle Wasting Diseases: Its anabolic effects are being explored for use in conditions such as cachexia or sarcopenia, where muscle loss is prevalent .

- Neuroprotection: The neuroprotective effects attributed to its interaction with GABA_A receptors suggest possible applications in neurodegenerative diseases like Alzheimer's or Parkinson's disease .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Morrow et al., 2006 | Ethanol Sensitivity | Found that allopregnanolone modulates sensitivity to ethanol through GABA_A receptors. |

| Biggio et al., 2007 | Neuroactive Steroids | Discussed the role of allopregnanolone in enhancing GABAergic transmission, suggesting therapeutic avenues for anxiety and seizure disorders. |

| Helms et al., 2012 | Neurosteroid Influence | Highlighted the impact of allopregnanolone on neurotransmitter release, indicating its importance in synaptic modulation. |

Eigenschaften

Molekularformel |

C21H30O2 |

|---|---|

Molekulargewicht |

314.5 g/mol |

IUPAC-Name |

1-[(8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |

InChI |

InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,6,15-16,18-19,23H,5,7-12H2,1-3H3/t15?,16-,18-,19-,20-,21+/m0/s1 |

InChI-Schlüssel |

YLFRRPUBVUAHSR-SRJGTTDWSA-N |

Isomerische SMILES |

CC(=O)C1=CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)O)C)C |

Kanonische SMILES |

CC(=O)C1=CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |

Synonyme |

3-hydroxy-5,16-pregnadien-20-one 80-574 compound |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.